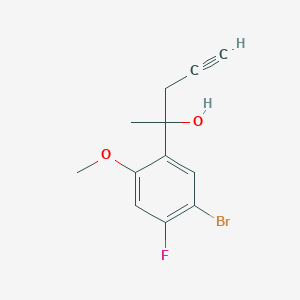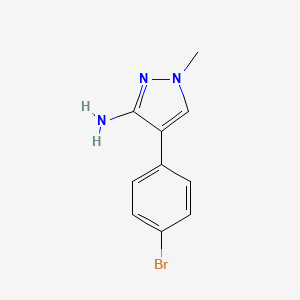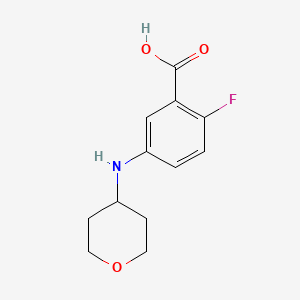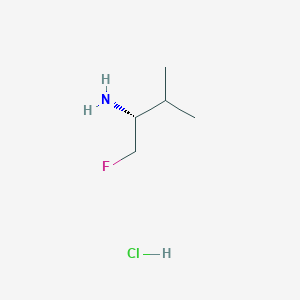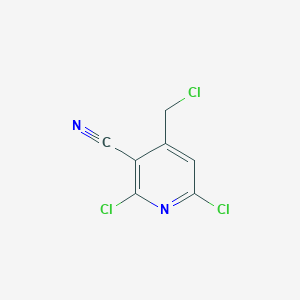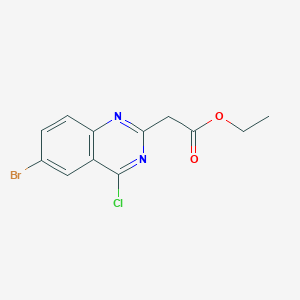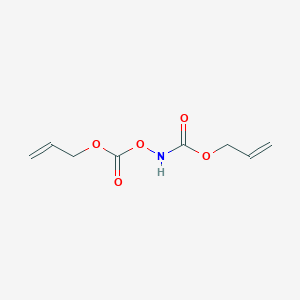
Allyl ((allyloxy)carbonyl)oxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl ((allyloxy)carbonyl)oxycarbamate is an organic compound with the molecular formula C8H11NO5. It is a derivative of carbamic acid and is characterized by the presence of allyl groups attached to the carbamate structure. This compound is often used in organic synthesis as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl ((allyloxy)carbonyl)oxycarbamate typically involves the reaction of allyl chloroformate with an amine in the presence of a base. The reaction proceeds as follows:
Reactants: Allyl chloroformate and an amine.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane, at a temperature range of 0-5°C.
Base: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reactants and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl ((allyloxy)carbonyl)oxycarbamate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation, while osmium tetroxide (OsO4) is used for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Allyl ((allyloxy)carbonyl)oxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine functionality.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of prodrugs, where the protecting group is removed in vivo to release the active drug.
Industry: The compound is used in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Allyl ((allyloxy)carbonyl)oxycarbamate involves the formation of a stable carbamate linkage, which protects the amine functionality from unwanted reactions. The allyl groups can be selectively removed under mild conditions, such as treatment with palladium catalysts, to regenerate the free amine. This selective deprotection allows for precise control over the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc (tert-Butyloxycarbonyl) Carbamate: Used as a protecting group for amines, but requires stronger acidic conditions for deprotection.
Fmoc (Fluorenylmethyloxycarbonyl) Carbamate: Another protecting group for amines, which is removed under basic conditions.
Cbz (Carbobenzyloxy) Carbamate: Used for protecting amines, but requires hydrogenolysis for deprotection.
Uniqueness
Allyl ((allyloxy)carbonyl)oxycarbamate is unique in its ability to be removed under mild conditions using palladium catalysts, making it particularly useful in multi-step syntheses where selective deprotection is required. This property distinguishes it from other carbamate protecting groups, which often require harsher conditions for removal.
Eigenschaften
Molekularformel |
C8H11NO5 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
(prop-2-enoxycarbonylamino) prop-2-enyl carbonate |
InChI |
InChI=1S/C8H11NO5/c1-3-5-12-7(10)9-14-8(11)13-6-4-2/h3-4H,1-2,5-6H2,(H,9,10) |
InChI-Schlüssel |
YXWXYBAAWPYTDC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NOC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


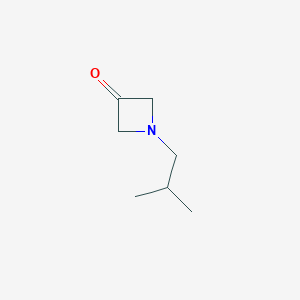
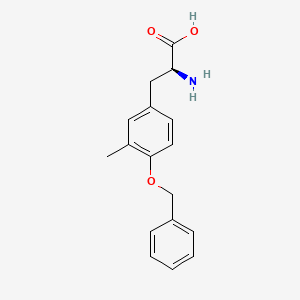
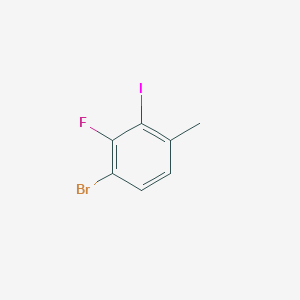
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
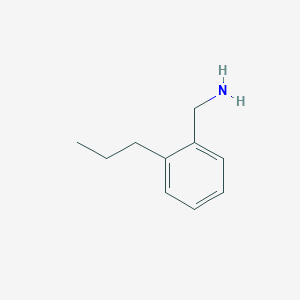

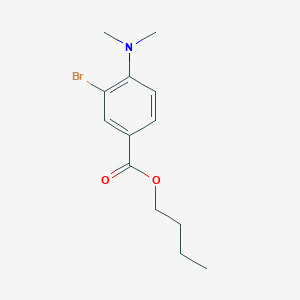
![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
